molecular formula C10H8N2O B1361161 5-phenyl-1H-pyrazin-2-one CAS No. 25844-72-8

5-phenyl-1H-pyrazin-2-one

Cat. No. B1361161
CAS RN: 25844-72-8
M. Wt: 172.18 g/mol
InChI Key: BMGVFXUMEAYBAO-UHFFFAOYSA-N
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Patent
US09150588B2

Procedure details

To a mixture of glycine amide hydrochloride (0.73 g), methanol (6.0 mL) and water (1.5 mL) were added a 12.5M aqueous sodium hydroxide solution (0.80 mL) and a solution of sodium hydroxide (0.26 g) in methanol (3.0 mL) at −30° C. Then, a solution of oxo(phenyl)acetaldehyde (1.0 g) in methanol (5.0 mL) was added, and the mixture was stirred at −20° C. for 2 hr and at room temperature for 1 hr. The reaction mixture was neutralized with acetic acid, and the resulting solid was collected by filtration and washed with water to give the title compound (0.86 g).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].O.[OH-].[Na+].O=[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:12]=O>CO.C(O)(=O)C>[C:14]1([C:11]2[N:2]=[CH:3][C:4](=[O:5])[NH:6][CH:12]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.26 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
O=C(C=O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −20° C. for 2 hr and at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −30° C
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.